({[2-(aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “({[2-(aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride” is an organic compound. It contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . This group can be described as a methyl group substituted by an amino group −NH2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H15NO.ClH/c1-10(7-12)8-13-9-11-5-3-2-4-6-11;/h2-6H,1,7-9,12H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 213.71 . It is a powder at room temperature .Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for compound '({[2-(aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride' involves the reaction of benzyl alcohol with 2-(chloromethyl)prop-2-en-1-ol to form the intermediate benzyl 2-(chloromethyl)prop-2-en-1-yl ether. This intermediate is then reacted with ammonia to form the final product.", "Starting Materials": [ "Benzyl alcohol", "2-(chloromethyl)prop-2-en-1-ol", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: Benzyl alcohol is reacted with 2-(chloromethyl)prop-2-en-1-ol in the presence of a base such as sodium hydroxide to form benzyl 2-(chloromethyl)prop-2-en-1-yl ether.", "Step 2: The intermediate benzyl 2-(chloromethyl)prop-2-en-1-yl ether is then reacted with ammonia in the presence of a catalyst such as palladium on carbon to form the final product '({[2-(aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene'.", "Step 3: The final product is then converted to the hydrochloride salt by treatment with hydrochloric acid." ] } | |
CAS No. |
2613383-41-6 |
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.